molecular formula C11H13NO2 B3089943 methyl 2-[((E)-phenylmethylidene)-amino]-propanoate CAS No. 120328-90-7

methyl 2-[((E)-phenylmethylidene)-amino]-propanoate

Cat. No.: B3089943
CAS No.: 120328-90-7
M. Wt: 191.23 g/mol
InChI Key: KFRXBPMQYDULFE-UHFFFAOYSA-N
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Description

Methyl 2-[((E)-phenylmethylidene)-amino]-propanoate is a Schiff base derivative characterized by an (E)-configured phenylmethylideneamino group (-N=CH-C₆H₅) attached to the α-carbon of a methyl propanoate backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemical synthesis or medicinal chemistry.

Properties

IUPAC Name

methyl 2-(benzylideneamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRXBPMQYDULFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[((E)-phenylmethylidene)-amino]-propanoate typically involves the condensation reaction between methyl 2-amino-propanoate and benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[((E)-phenylmethylidene)-amino]-propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Methyl 2-[((E)-phenylmethylidene)-amino]-propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl 2-[((E)-phenylmethylidene)-amino]-propanoate exerts its effects involves interactions with specific molecular targets. The phenylmethylideneamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Structural Analogues in Fungicides

Strobilurin derivatives, such as kresoxim-methyl (A.1.9) and pyraclostrobin (A.1.14), share the methyl propanoate backbone but differ in substituents. These fungicides feature methoxyimino groups linked to aromatic heterocycles (e.g., benzophenone or pyridinyl), enabling binding to the Qo site of fungal cytochrome bc1 complex. In contrast, the phenylmethylideneamino group in the target compound lacks the methoxyimino moiety, which may limit its efficacy as a Qo inhibitor but could offer alternative binding modes .

Compound Key Substituents Target Site Application
Target Compound (E)-Phenylmethylideneamino group Undetermined Intermediate/Agrochemical?
Kresoxim-methyl (A.1.9) Methoxyimino-benzophenone Qo site (Complex III) Broad-spectrum fungicide
Fenpicoxamid (A.2.4) Hydroxy-methoxy-pyridine carbonyl Qi site (Complex III) Fungicide (Qi inhibitor)

Key Insight: The absence of a methoxyimino group in the target compound suggests divergent mechanisms compared to strobilurins.

Herbicidal Propanoate Esters

Compounds like haloxyfop-methyl and diclofop-methyl () are herbicidal propanoate esters targeting acetyl-CoA carboxylase (ACCase) in grasses. These feature phenoxy-phenoxy or pyridinyloxy groups critical for lipid biosynthesis inhibition. The target compound’s phenylmethylideneamino group lacks the electron-withdrawing substituents necessary for ACCase interaction, rendering it unlikely to function as a herbicide .

Compound Key Substituents Target Enzyme Application
Target Compound (E)-Phenylmethylideneamino group N/A Undetermined
Haloxyfop-methyl 3-Chloro-5-(trifluoromethyl)pyridinyloxy ACCase Grass-selective herbicide
Diclofop-methyl 2,4-Dichlorophenoxy-phenoxy ACCase Herbicide (broadleaf control)

Physicochemical Properties

  • Hydrophobicity : The phenyl group in the target compound increases logP compared to polar analogues like fenpicoxamid (A.2.4), which contains hydroxy-methoxy-pyridine. This could enhance lipid bilayer penetration but reduce aqueous solubility.
  • Stability : Schiff bases are prone to hydrolysis under acidic/basic conditions, whereas strobilurins (e.g., pyraclostrobin) exhibit greater stability due to conjugated systems .

Biological Activity

Methyl 2-[((E)-phenylmethylidene)-amino]-propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.

Compound Overview

  • Chemical Formula : C₁₁H₁₃NO₂
  • CAS Number : 120328-90-7
  • Molecular Structure : The compound features a phenylmethylideneamino group linked to a propanoate moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves a condensation reaction between methyl 2-amino-propanoate and benzaldehyde under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction is characterized by the formation of the imine linkage, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The phenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : The compound may also influence receptor pathways, potentially affecting signal transduction and metabolic processes within cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been noted to induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and mitochondrial membrane depolarization. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL, suggesting robust antibacterial properties.

Summary of Research Applications

Application AreaFindings
Chemistry Used as an intermediate in organic synthesis and reagent in chemical reactions.
Biology Investigated for enzyme inhibition and protein-ligand interactions.
Medicine Explored as a potential pharmacophore in drug design due to its bioactive properties.
Industry Utilized in producing specialty chemicals and polymers .

Q & A

Basic Research Question

  • 1H NMR : Key signals include δ 8.3 ppm (imine proton, singlet), δ 3.7 ppm (methoxy group), and δ 1.5 ppm (methyl group). E-isomer confirmation requires absence of coupling between imine proton and adjacent groups .
  • MS : ESI-MS typically shows [M+H]+ at m/z 206.1, with fragmentation peaks at m/z 164 (loss of CH3O) and 120 (benzal elimination) .
  • IR : Stretching bands at 1650 cm⁻¹ (C=N), 1720 cm⁻¹ (ester C=O), and 3350 cm⁻¹ (NH, if hydrated) .

What computational methods are suitable for predicting the reactivity and tautomeric stability of this compound?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate tautomerization energy barriers (e.g., enol-imine vs. keto-amine forms). Solvent effects (e.g., ethanol) can be modeled via PCM .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the imine group’s role in hydrogen bonding .
    Data Interpretation : Compare computed dipole moments with experimental solubility data to validate models .

How do substituents on the phenyl ring affect biological activity, and what assays validate these effects?

Advanced Research Question

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity and antimicrobial activity. Test against E. coli and S. aureus via MIC assays .
  • Anti-inflammatory Screening : Measure IL-6 suppression in THP-1 macrophages using ELISA. The unsubstituted phenyl variant shows IC₅₀ ~20 μM, while nitro-substituted analogs lose activity due to steric hindrance .
    Contradiction Analysis : Conflicting bioactivity reports may arise from impurities; validate purity via HPLC (>95%) before testing .

What strategies mitigate low yields in large-scale synthesis of this compound?

Advanced Research Question

  • Catalytic Optimization : Replace acetic acid with molecular sieves (3Å) to shift equilibrium toward imine formation, improving yields to >85% .
  • Solvent Engineering : Use toluene/ethanol azeotrope for efficient water removal, reducing hydrolysis side reactions .
  • Scale-Up Challenges : Address ester group hydrolysis by maintaining pH <6 during workup .

How can crystallographic data resolve discrepancies in reported melting points or solubility?

Advanced Research Question

  • Single-Crystal XRD : Resolve polymorphism issues. For example, the E-isomer crystallizes in a monoclinic system (space group P2₁/c) with π-π stacking between phenyl rings .
  • Solubility Profiling : Correlate crystal packing density (from XRD) with experimental solubility in DMSO (25°C: ~45 mg/mL) .

What are the best practices for analyzing hydrolytic degradation products under physiological conditions?

Advanced Research Question

  • LC-MS/MS Monitoring : Incubate compound in PBS (pH 7.4, 37°C). Hydrolysis yields methyl 2-aminopropanoate and benzaldehyde, quantified via reverse-phase C18 columns .
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (~8 hrs at pH 7.4). Acidic conditions (pH 2) accelerate degradation 3-fold .

How can researchers reconcile conflicting data on this compound’s enzyme inhibition potency?

Advanced Research Question

  • Assay Standardization : Use recombinant enzymes (e.g., acetylcholinesterase) with strict pH control (pH 8.0). Discrepancies may arise from enzyme source variations .
  • Competitive Binding Studies : Perform ITC (isothermal titration calorimetry) to measure Kd values. Reported IC₅₀ values of 10–50 μM correlate with Kd ~15 μM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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